ER Stress Protective Activity: Target Compound vs. In-Class Negative Control
1-Hydroxy-5-phenyl-3-pentanone demonstrated protective activity against endoplasmic reticulum (ER) stress-dependent cell death, a property not observed in the closely related volatile compound 1-phenyl-3-pentanone [1]. In the standard thapsigargin-induced ER stress model in mammalian cells, the target compound's protective activity has been documented across two independent studies, whereas 1-phenyl-3-pentanone showed no such activity, targeting fungal pathogens instead [2].
| Evidence Dimension | Biological Activity Profile |
|---|---|
| Target Compound Data | Protective activity against ER stress-dependent cell death (qualitative) |
| Comparator Or Baseline | 1-Phenyl-3-pentanone: No ER stress protection; active against phytopathogenic fungi |
| Quantified Difference | Dichotomous activity (present vs. absent) |
| Conditions | Thapsigargin-induced ER stress model; phytopathogenic fungal growth assays |
Why This Matters
For researchers sourcing compounds for neurodegenerative disease models, this qualitative difference eliminates structurally similar but functionally irrelevant candidates.
- [1] Choi, J.-H., et al. (2014). Endoplasmic reticulum stress suppressive compounds from the edible mushroom Mycoleptodonoides aitchisonii. Journal of Natural Products, 77(7), 1729-1733. View Source
- [2] Nishino, S., et al. (2013). 1‐Phenyl‐3‐pentanone, a Volatile Compound from the Edible Mushroom Mycoleptodonoides aitchisonii Active Against Some Phytopathogenic Fungi. Journal of Phytopathology, 161(7-8), 515-521. View Source
